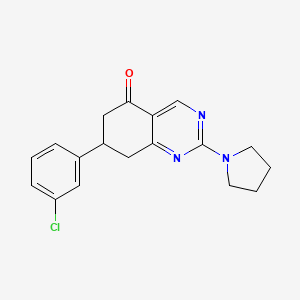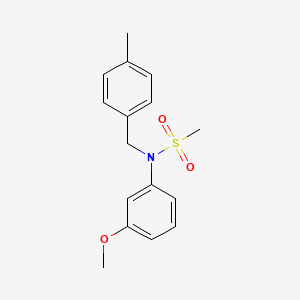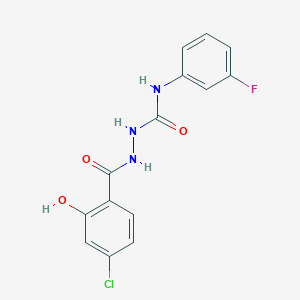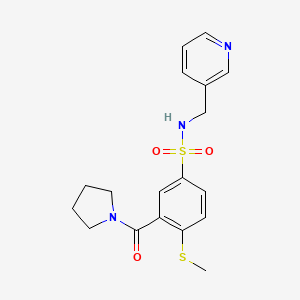
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone
描述
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as CPQ, is a synthetic compound that belongs to the quinazolinone family. CPQ has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and analgesic effects.
作用机制
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This leads to an increase in the activity of the receptor, resulting in an overall increase in the inhibitory tone in the brain. This compound also modulates the activity of the glutamate receptor, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in the activity of the receptor, resulting in an overall decrease in the excitatory tone in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, pain, and cognition.
实验室实验的优点和局限性
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor. However, this compound also has limitations, including its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its duration of action.
未来方向
There are several future directions for 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone research, including the investigation of its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound could also be further studied for its potential as an analgesic and anxiolytic agent. Additionally, the development of new analogs of this compound could lead to the discovery of more potent and selective compounds for the treatment of neurological disorders.
科学研究应用
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its anticonvulsant, anxiolytic, and analgesic effects. It has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. This compound has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, pain, and cognition.
属性
IUPAC Name |
7-(3-chlorophenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c19-14-5-3-4-12(8-14)13-9-16-15(17(23)10-13)11-20-18(21-16)22-6-1-2-7-22/h3-5,8,11,13H,1-2,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPLRDSNIKWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4777170.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4777177.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4777182.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4777202.png)
![1-[(4,5-dibromo-2-thienyl)carbonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4777208.png)

![2-[(3-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4777217.png)
![2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine](/img/structure/B4777245.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4777246.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4777259.png)

![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777271.png)
![1-(4-ethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777276.png)